molecular formula C16H23NO B494677 N-[4-(allyloxy)benzyl]-N-cyclohexylamine

N-[4-(allyloxy)benzyl]-N-cyclohexylamine

Cat. No.: B494677
M. Wt: 245.36g/mol
InChI Key: BKDIVUXJOHGIHF-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)benzyl]-N-cyclohexylamine is an organic compound that features a benzylamine structure substituted with an allyloxy group and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)benzyl]-N-cyclohexylamine typically involves the reaction of 4-(allyloxy)benzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)benzyl]-N-cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzylamine moiety can be reduced to form secondary amines.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

N-[4-(allyloxy)benzyl]-N-cyclohexylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to active sites, while the cyclohexylamine moiety can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(allyloxy)benzyl]-N-benzylamine
  • N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine
  • N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine

Uniqueness

N-[4-(allyloxy)benzyl]-N-cyclohexylamine is unique due to the presence of the cyclohexylamine moiety, which imparts distinct physicochemical properties compared to its analogs

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36g/mol

IUPAC Name

N-[(4-prop-2-enoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C16H23NO/c1-2-12-18-16-10-8-14(9-11-16)13-17-15-6-4-3-5-7-15/h2,8-11,15,17H,1,3-7,12-13H2

InChI Key

BKDIVUXJOHGIHF-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)CNC2CCCCC2

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNC2CCCCC2

Origin of Product

United States

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